
2,4-dimethyl-6-(4H-1,2,4-triazol-4-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dimethyl-6-(4H-1,2,4-triazol-4-yl)phenol is a chemical compound that belongs to the class of phenols and triazoles This compound is characterized by the presence of a phenol group substituted with two methyl groups at positions 2 and 4, and a triazole ring at position 6 The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-6-(4H-1,2,4-triazol-4-yl)phenol typically involves the reaction of 2,4-dimethylphenol with a triazole derivative under specific conditions. One common method involves the use of a base, such as sodium hydroxide, to deprotonate the phenol group, followed by the addition of a triazole derivative, such as 4-chloro-1,2,4-triazole. The reaction is typically carried out in a solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may be employed to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,4-dimethyl-6-(4H-1,2,4-triazol-4-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The methyl groups and the triazole ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the triazole ring.
Substitution: Halogenating agents, such as bromine or chlorine, can be used to introduce halogen atoms into the compound. The reactions are typically carried out in the presence of a catalyst, such as iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions include oxidized phenol derivatives, reduced triazole derivatives, and various substituted phenol and triazole compounds. The specific products depend on the reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
2,4-dimethyl-6-(4H-1,2,4-triazol-4-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2,4-dimethyl-6-(4H-1,2,4-triazol-4-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the triazole ring can interact with enzymes and receptors. These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases. The specific molecular targets and pathways involved depend on the biological context and the specific application of the compound.
Comparación Con Compuestos Similares
2,4-dimethyl-6-(4H-1,2,4-triazol-4-yl)phenol can be compared with other similar compounds, such as:
2,4-dimethylphenol: Lacks the triazole ring and has different chemical properties and applications.
4H-1,2,4-triazole: Lacks the phenol group and has different chemical properties and applications.
2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)phenol: A similar compound with a different substitution pattern on the triazole ring, leading to different chemical properties and applications.
Propiedades
Fórmula molecular |
C10H11N3O |
|---|---|
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
2,4-dimethyl-6-(1,2,4-triazol-4-yl)phenol |
InChI |
InChI=1S/C10H11N3O/c1-7-3-8(2)10(14)9(4-7)13-5-11-12-6-13/h3-6,14H,1-2H3 |
Clave InChI |
RXJVWIYWGNWOSQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)N2C=NN=C2)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


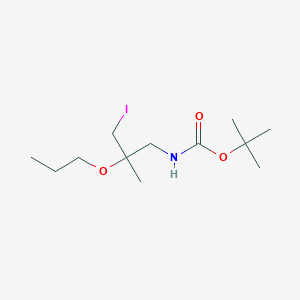
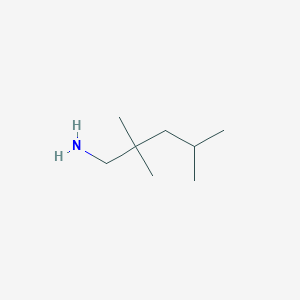
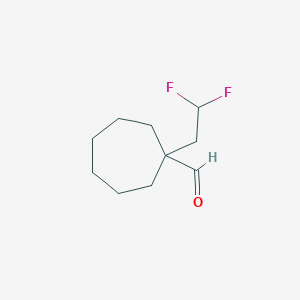
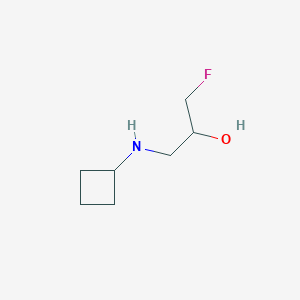
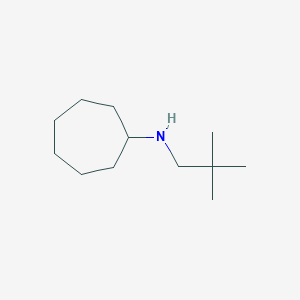

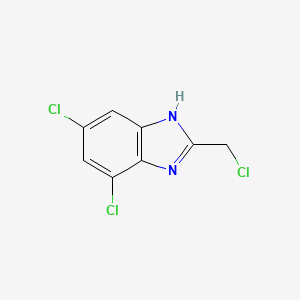

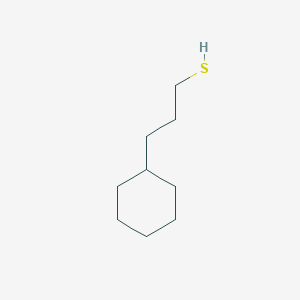
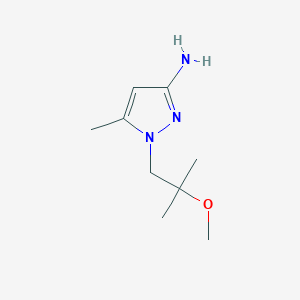

![2-{[(3-Hydroxyphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13307282.png)
![4-Methyl-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13307288.png)

